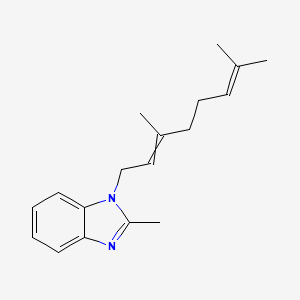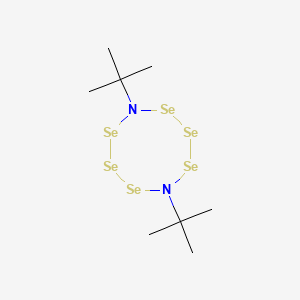
4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane is a unique organoselenium compound characterized by its six selenium atoms and two tert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane typically involves the reaction of tert-butylamine with selenium chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium atoms. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive selenium compounds.
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane can undergo various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The tert-butyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in cancer therapy as selenium compounds have shown anticancer activity.
Wirkmechanismus
The mechanism of action of 4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane involves the interaction of its selenium atoms with biological molecules. Selenium can form selenoproteins, which play a role in antioxidant defense and redox regulation. The tert-butyl groups provide steric hindrance, which can influence the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,6’-di-tert-butyl-2,2’-methylenedi-p-cresol
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
- 2,5-Di-tert-butyl-1,4-benzoquinone
Uniqueness
4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane is unique due to its high selenium content and the presence of six selenium atoms in a single molecule. This distinguishes it from other organoselenium compounds, which typically contain fewer selenium atoms. The tert-butyl groups also provide unique steric properties that can influence the compound’s reactivity and stability.
Eigenschaften
CAS-Nummer |
92074-82-3 |
|---|---|
Molekularformel |
C8H18N2Se6 |
Molekulargewicht |
616.1 g/mol |
IUPAC-Name |
4,8-ditert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane |
InChI |
InChI=1S/C8H18N2Se6/c1-7(2,3)9-11-15-13-10(8(4,5)6)14-16-12-9/h1-6H3 |
InChI-Schlüssel |
SEPQTVYQPNXHII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1[Se][Se][Se]N([Se][Se][Se]1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate](/img/structure/B14360642.png)
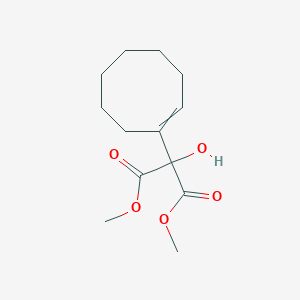
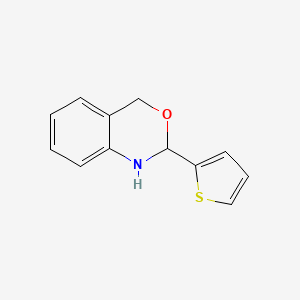
![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
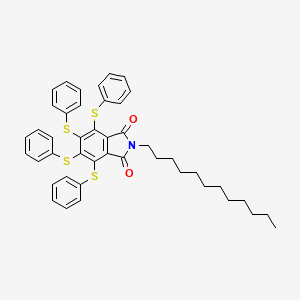
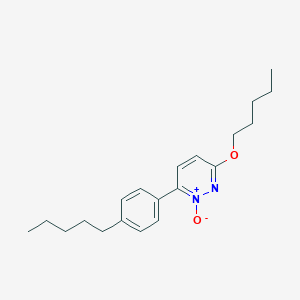
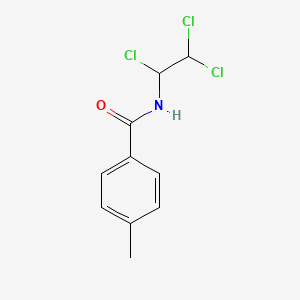
![2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14360690.png)
![[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene](/img/structure/B14360692.png)

![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)
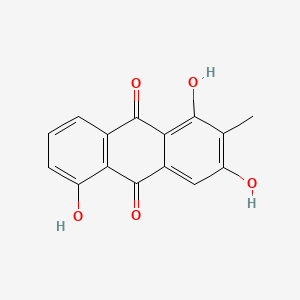
![Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate](/img/structure/B14360716.png)
